Isocostic acid
CAS No.: 69978-82-1
Cat. No.: VC21083334
Molecular Formula: C15H22O2
Molecular Weight: 234.33 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 69978-82-1 |
---|---|
Molecular Formula | C15H22O2 |
Molecular Weight | 234.33 g/mol |
IUPAC Name | 2-[(2R,4aR)-4a,8-dimethyl-2,3,4,5,6,7-hexahydro-1H-naphthalen-2-yl]prop-2-enoic acid |
Standard InChI | InChI=1S/C15H22O2/c1-10-5-4-7-15(3)8-6-12(9-13(10)15)11(2)14(16)17/h12H,2,4-9H2,1,3H3,(H,16,17)/t12-,15-/m1/s1 |
Standard InChI Key | SGZOYHLQNUSAIL-IUODEOHRSA-N |
Isomeric SMILES | CC1=C2C[C@@H](CC[C@]2(CCC1)C)C(=C)C(=O)O |
SMILES | CC1=C2CC(CCC2(CCC1)C)C(=C)C(=O)O |
Canonical SMILES | CC1=C2CC(CCC2(CCC1)C)C(=C)C(=O)O |
Appearance | Powder |
Introduction
Chemical Structure and Properties
Chemical Identity
Isocostic acid is a sesquiterpenoid belonging to the eudesmane class of compounds. Its complete chemical identity is outlined in the table below:
Parameter | Value |
---|---|
Molecular Formula | C₁₅H₂₂O₂ |
CAS Number | 69978-82-1 |
IUPAC Name | 2-[(2R,4aR)-4a,8-dimethyl-2,3,4,5,6,7-hexahydro-1H-naphthalen-2-yl]prop-2-enoic acid |
Molecular Weight | 234.33 g/mol |
Exact Mass | 234.161979940 g/mol |
InChI | InChI=1S/C15H22O2/c1-10-5-4-7-15(3)8-6-12(9-13(10)15)11(2)14(16)17/h12H,2,4-9H2,1,3H3,(H,16,17)/t12-,15-/m1/s1 |
InChI Key | SGZOYHLQNUSAIL-IUODEOHRSA-N |
The compound is also known by several synonyms, including:
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2-((2R,4aR)-4a,8-dimethyl-2,3,4,5,6,7-hexahydro-1H-naphthalen-2-yl)prop-2-enoic acid
-
2-((2R,4aR)-4a,8-Dimethyl-1,2,3,4,4a,5,6,7-octahydro-2-naphthalenyl)acrylic acid
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2-naphthaleneacetic acid, 1,2,3,4,4a,5,6,7-octahydro-4a,8-dimethyl-alpha-methylene-, (2R,4aR)-
Physical and Chemical Properties
Isocostic acid possesses distinct physical and chemical properties that influence its biological activity and potential applications:
Property | Value |
---|---|
Topological Polar Surface Area (TPSA) | 37.30 Ų |
XlogP | 3.60 |
Atomic LogP (AlogP) | 3.93 |
H-Bond Acceptor | 1 |
H-Bond Donor | 1 |
Rotatable Bonds | 2 |
These physicochemical properties suggest that isocostic acid has moderate lipophilicity and limited hydrogen bonding capacity, characteristics that influence its absorption, distribution, and biological interactions .
Structural Characteristics
The chemical structure of isocostic acid consists of a bicyclic sesquiterpenoid scaffold with a carboxylic acid functional group. The compound features:
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A hexahydronaphthalene core structure
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Two methyl substituents in specific stereochemical orientations (4a,8-dimethyl)
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An α,β-unsaturated carboxylic acid moiety
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Specific stereochemistry at positions 2R and 4aR
This structural arrangement contributes to the compound's unique biological activities and interactions with various enzymatic targets .
Natural Sources and Distribution
Plant Sources
Isocostic acid has been identified in several plant species, primarily in the family Asteraceae. The documented natural sources include:
Plant Species | Family | Reported Concentration |
---|---|---|
Apalochlamys spectabilis | Asteraceae | Data available |
Cassinia aculeata | Asteraceae | Data available |
Research indicates that isocostic acid is a constituent of the essential oils extracted from these plant species, which have been traditionally used for their medicinal properties .
Distribution in Nature
The natural distribution of isocostic acid appears to be limited to specific plant genera within the Asteraceae family. The compound has been documented primarily in plants growing in Australia and certain parts of Asia. The biological role of isocostic acid in these plants is believed to be related to defense mechanisms against herbivores and pathogens, which aligns with its observed insecticidal and antimicrobial properties .
Pharmacological Properties and ADMET Profile
Absorption, Distribution, Metabolism, and Excretion
Comprehensive studies on the ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties of isocostic acid provide valuable insights into its pharmacokinetic behavior:
ADMET Parameter | Value | Probability |
---|---|---|
Human Intestinal Absorption | Positive | 99.46% |
Caco-2 Permeability | Positive | 83.82% |
Blood-Brain Barrier Penetration | Positive | 70.00% |
Human Oral Bioavailability | Positive | 62.86% |
Subcellular Localization | Plasma membrane | 38.35% |
P-glycoprotein Substrate | Negative | 93.46% |
P-glycoprotein Inhibitor | Negative | 92.79% |
These data suggest that isocostic acid has favorable absorption characteristics and potential for oral bioavailability, with the ability to cross the blood-brain barrier. The negative results for P-glycoprotein substrate and inhibitor activities indicate minimal potential for drug-drug interactions involving this transporter mechanism .
Metabolic Pathways and Enzyme Interactions
Isocostic acid's interactions with various metabolic enzymes have been characterized:
Enzyme | Interaction | Probability |
---|---|---|
CYP3A4 Substrate | Positive | 53.80% |
CYP2C9 Substrate | Negative | 61.31% |
CYP2D6 Substrate | Negative | 89.70% |
CYP3A4 Inhibition | Negative | 84.29% |
CYP2C9 Inhibition | Positive | 60.31% |
CYP2C19 Inhibition | Positive | 58.33% |
CYP2D6 Inhibition | Negative | 90.98% |
This metabolic profile suggests that isocostic acid is primarily metabolized by CYP3A4 and may potentially inhibit CYP2C9 and CYP2C19 enzymes, which could impact drug metabolism when co-administered with medications that are substrates for these enzymes .
Transporter Interactions
Isocostic acid's interactions with various drug transporters provide further insights into its pharmacokinetic behavior:
Transporter | Interaction | Probability |
---|---|---|
OATP2B1 Inhibitor | Negative | 84.95% |
OATP1B1 Inhibitor | Positive | 87.02% |
OATP1B3 Inhibitor | Negative | 25.51% |
MATE1 Inhibitor | Negative | 92.00% |
OCT2 Inhibitor | Positive | 60.00% |
BSEP Inhibitor | Negative | 79.06% |
This transporter interaction profile indicates potential inhibition of OATP1B1 and OCT2 transporters, which could affect the disposition of drugs that are substrates for these transporters .
Biological Activities
Antimicrobial Properties
Isocostic acid has demonstrated significant antimicrobial activities against various pathogens. While the specific mechanisms remain under investigation, research suggests that the compound may interfere with bacterial cell wall synthesis or membrane integrity. The unique structural features of isocostic acid, particularly its lipophilic nature and carboxylic acid group, likely contribute to these antimicrobial effects .
Anti-inflammatory and Antioxidant Effects
The anti-inflammatory and antioxidant properties of isocostic acid have been documented in several studies. These effects may be attributed to the compound's ability to modulate inflammatory signaling pathways and neutralize reactive oxygen species. The specific molecular targets and signaling pathways affected by isocostic acid in mediating these effects require further elucidation through dedicated research efforts .
Insecticidal Activities
Research has demonstrated that isocostic acid possesses insecticidal properties, particularly against mosquito larvae. This activity is consistent with the compound's natural role in plant defense mechanisms. The insecticidal effects may be related to neurotoxic mechanisms or interference with insect developmental processes, although the precise molecular targets remain to be fully characterized .
Molecular Targets and Mechanisms
Isocostic acid has been identified to interact with several molecular targets, including:
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Isocitrate dehydrogenase [NADP] in organisms like Escherichia coli and Azotobacter vinelandii
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Aconitate hydratase, mitochondrial
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Isocitrate dehydrogenase [NADP], mitochondrial
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Isocitrate dehydrogenase [NADP] cytoplasmic
These interactions suggest potential effects on the citric acid cycle and related metabolic pathways, which could contribute to the compound's diverse biological activities. The compound has also been reported to exhibit antifeedant and cytotoxic activities, potentially through interactions with 20S proteasome β5 receptor subunits .
Chemical Synthesis and Production
Synthetic Routes
The chemical synthesis of isocostic acid can be accomplished through various methods. One documented synthetic route involves the use of (2R,8aβ)-Decahydro-8β-hydroxy-4aα,8-dimethyl-α-methylene-2-naphthaleneacetic acid as a starting material. The reaction typically involves:
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Treatment with toluene-4-sulfonic acid
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Reaction in benzene at 100°C
-
Short reaction time (approximately 5 minutes)
This synthetic approach allows for the controlled production of isocostic acid with specific stereochemistry, which is essential for maintaining its biological activities .
Natural Extraction Methods
Industrial production of isocostic acid often involves extraction from natural sources, particularly from plants known to contain significant amounts of this compound. The extraction process typically includes:
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Hydrodistillation of fresh plant material (typically leaves)
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Collection and processing of the essential oil
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Purification through column chromatography using silica gel
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Identification and characterization using spectroscopic methods (NMR, mass spectrometry)
This approach leverages the natural biosynthetic pathways of plants to produce isocostic acid, potentially offering advantages in terms of stereochemical purity and environmental sustainability .
Research Applications and Future Prospects
Current Research Trends
Current research on isocostic acid focuses on several key areas:
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Detailed characterization of its biological activities and molecular mechanisms
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Development of more efficient synthetic routes or extraction methods
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Exploration of potential therapeutic applications
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Investigation of structure-activity relationships to identify more potent derivatives
These research efforts aim to expand our understanding of isocostic acid's properties and potential applications across various fields .
Field | Potential Applications |
---|---|
Pharmaceuticals | Development of novel antimicrobial, anti-inflammatory, or antioxidant agents |
Agriculture | Natural insecticides and pesticides |
Cosmetics | Natural preservatives or active ingredients |
Food Industry | Natural food preservatives |
The development of these applications requires further research to address challenges related to production scale-up, formulation stability, and regulatory approval .
Future Research Directions
Future research on isocostic acid may benefit from focusing on:
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Comprehensive toxicological evaluations to establish safety profiles
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Optimization of synthetic routes for cost-effective production
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Development of semi-synthetic derivatives with enhanced potency or specificity
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Detailed mechanistic studies to elucidate molecular targets and signaling pathways
-
Clinical trials to evaluate potential therapeutic applications
These research directions could significantly advance our understanding of isocostic acid and facilitate its translation into practical applications .
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